1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile
Overview
Description
1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile is a chemical compound with the empirical formula C8H8N2O . It has a molecular weight of 148.16 . The compound is solid in form .
Synthesis Analysis
The synthesis of pyrrole compounds, such as this compound, can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCN1C=C(C=C1C#N)C=O
. The InChI representation is 1S/C8H8N2O/c1-2-10-5-7(6-11)3-8(10)4-9/h3,5-6H,2H2,1H3
. Chemical Reactions Analysis
Pyrrole compounds, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . They can also undergo highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles .Physical and Chemical Properties Analysis
This compound is a solid compound . It has an empirical formula of C8H8N2O and a molecular weight of 148.16 .Scientific Research Applications
Electropolymerization
Electropolymerization studies reveal the potential of pyrrole derivatives in producing conducting polymers. For instance, the electrochemistry of a series of dipyrrol-1-ylalkanes demonstrates the production of conducting polymers with properties akin to substituted poly(pyrroles). These polymers, characterized by brittleness, indicate cross-linking between adjacent polymer chains, suggesting applications in materials science for creating conductive materials with tailored mechanical properties (Neil, Garrard, & Partridge, 1993).
Synthesis and Structural Analysis
The synthesis and structural analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate highlight its formation through condensation and its properties. The study provides insights into the molecule's thermodynamics, indicating exothermic and spontaneous formation at room temperature. Vibrational analysis suggests dimer formation in the solid state through hydrogen bonding, offering a glimpse into its potential for creating complexes with specific properties (Singh et al., 2013).
Catalysis
Research on the catalysis of electrochemical reduction of carbon dioxide by various compounds, including pyrrole derivatives, sheds light on the importance of functionalized pyrroles in environmental chemistry. For instance, the addition of weak Brönsted acids can significantly enhance the catalysis of CO2 reduction by iron(0) tetraphenylporphyrins, leading to the production of carbon monoxide and formic acid with high turnover numbers. This suggests potential applications in CO2 capture and conversion technologies (Bhugun, Lexa, & Savéant, 1996).
Molecular Docking and Screening
The synthesis of novel pyridine and fused pyridine derivatives, starting from pyrrole-carbonitrile compounds, and their subsequent in silico molecular docking screenings highlight their potential as antimicrobial and antioxidant agents. This demonstrates the utility of pyrrole derivatives in the development of new pharmaceuticals and therapeutics (Flefel et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-ethyl-4-formylpyrrole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-10-5-7(6-11)3-8(10)4-9/h3,5-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJZTGAMMGYNHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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